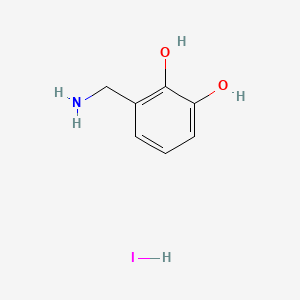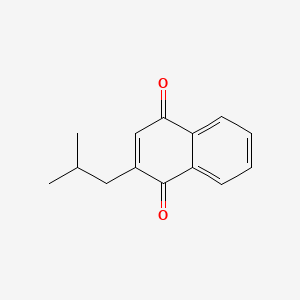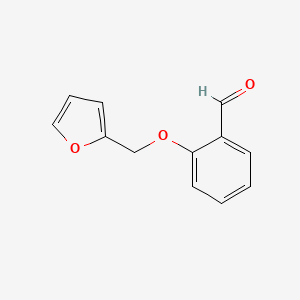
(2S,3S)-2-Hexyl-3-methoxyoxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Hexyl-3-methoxyoxetane is an organic compound characterized by its unique oxetane ring structure. This compound is notable for its stereochemistry, with two chiral centers at the 2nd and 3rd positions, leading to its specific (2S,3S) configuration. The presence of a hexyl group and a methoxy group further distinguishes this compound, making it a subject of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Hexyl-3-methoxyoxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method includes the use of carbonyl compounds and epoxides under acidic or basic conditions to facilitate ring closure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-Hexyl-3-methoxyoxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring into more stable alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted oxetanes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2S,3S)-2-Hexyl-3-methoxyoxetane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive oxetane ring.
Mécanisme D'action
The mechanism by which (2S,3S)-2-Hexyl-3-methoxyoxetane exerts its effects involves interactions with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, proteins, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound useful in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-2-Hexyl-3-methoxyoxetane: Differing only in the stereochemistry at the 3rd position.
(2R,3S)-2-Hexyl-3-methoxyoxetane: Differing in the stereochemistry at both the 2nd and 3rd positions.
(2R,3R)-2-Hexyl-3-methoxyoxetane: Another stereoisomer with different configurations at both chiral centers.
Uniqueness
(2S,3S)-2-Hexyl-3-methoxyoxetane is unique due to its specific (2S,3S) configuration, which can impart distinct chemical and biological properties compared to its stereoisomers. This uniqueness makes it particularly valuable in applications requiring precise stereochemical control.
Propriétés
| 74824-88-7 | |
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(2S,3S)-2-hexyl-3-methoxyoxetane |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-9-10(11-2)8-12-9/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
Clé InChI |
DYWCBOUMSJCIJW-UWVGGRQHSA-N |
SMILES isomérique |
CCCCCC[C@H]1[C@H](CO1)OC |
SMILES canonique |
CCCCCCC1C(CO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)


